Morpholine, 4-((1,4,6,7-tetrahydro-1-methyl-2,4-dioxothiazolo(2,3-f)purin-3(2H)-yl)acetyl)-
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Overview
Description
“Morpholine, 4-((1,4,6,7-tetrahydro-1-methyl-2,4-dioxothiazolo(2,3-f)purin-3(2H)-yl)acetyl)-” is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound suggests potential biological activity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Morpholine, 4-((1,4,6,7-tetrahydro-1-methyl-2,4-dioxothiazolo(2,3-f)purin-3(2H)-yl)acetyl)-” typically involves multi-step organic reactions. The starting materials often include morpholine and a thiazolopyrimidine derivative. The key steps may involve:
Acylation: Introduction of the acetyl group to the morpholine ring.
Cyclization: Formation of the thiazolopyrimidine ring system.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
“Morpholine, 4-((1,4,6,7-tetrahydro-1-methyl-2,4-dioxothiazolo(2,3-f)purin-3(2H)-yl)acetyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or cellular processes. Its potential biological activity makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “Morpholine, 4-((1,4,6,7-tetrahydro-1-methyl-2,4-dioxothiazolo(2,3-f)purin-3(2H)-yl)acetyl)-” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine ring structures.
Thiazolopyrimidine derivatives: Compounds with similar thiazolopyrimidine ring systems.
Uniqueness
The uniqueness of “Morpholine, 4-((1,4,6,7-tetrahydro-1-methyl-2,4-dioxothiazolo(2,3-f)purin-3(2H)-yl)acetyl)-” lies in its combined structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
178452-82-9 |
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Molecular Formula |
C14H17N5O4S |
Molecular Weight |
351.38 g/mol |
IUPAC Name |
4-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C14H17N5O4S/c1-16-11-10(18-4-7-24-13(18)15-11)12(21)19(14(16)22)8-9(20)17-2-5-23-6-3-17/h2-8H2,1H3 |
InChI Key |
XGOIKZHUMROXDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N3CCOCC3)N4CCSC4=N2 |
Origin of Product |
United States |
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